molecular formula C13H19Cl2N B3115636 1-Benzyl-3-(chloromethyl)piperidine hydrochloride CAS No. 2103401-48-3

1-Benzyl-3-(chloromethyl)piperidine hydrochloride

Cat. No.: B3115636
CAS No.: 2103401-48-3
M. Wt: 260.20
InChI Key: GTJKOLOEDSFOPH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-3-(chloromethyl)piperidine hydrochloride typically involves the reaction of 1-benzylpiperidine with chloromethylating agents. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3-position of the piperidine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

1-Benzyl-3-(chloromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or other reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted piperidines and their derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules . This interaction can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

1-Benzyl-3-(chloromethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJKOLOEDSFOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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